

An In-depth Technical Guide to the Spectral Data of Ethyl 4-ethoxybenzoate

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Compound of Interest

Compound Name: Ethyl 4-ethoxybenzoate

Cat. No.: B1215943

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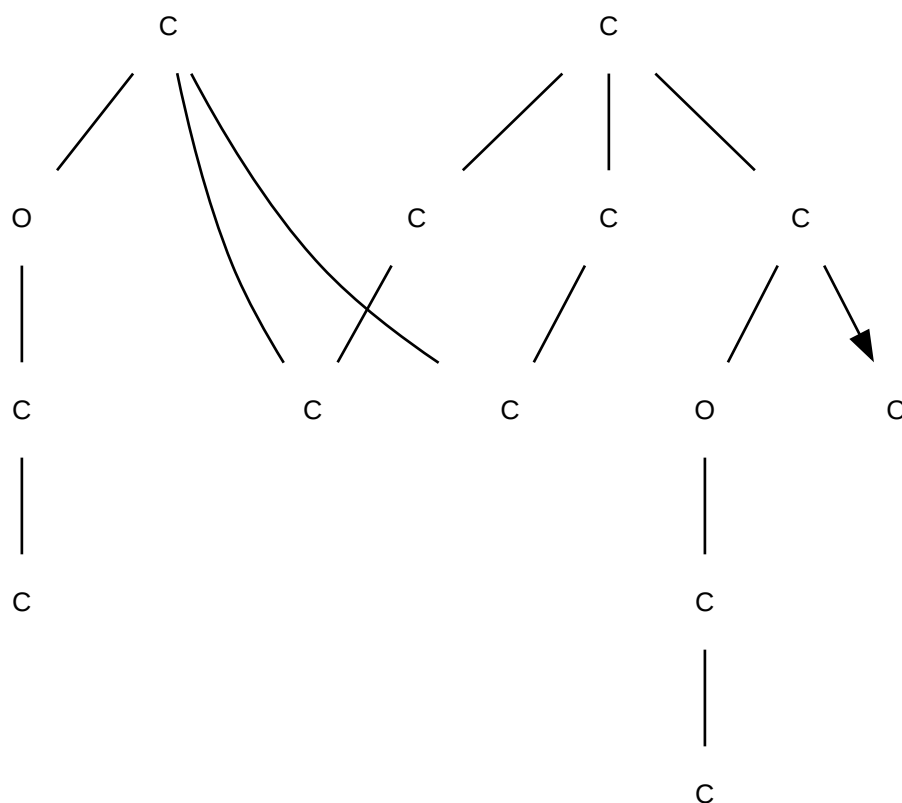
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Ethyl 4-ethoxybenzoate** (CAS No. 23676-09-7). The information presented herein is intended to support research, development, and quality control activities where this compound is utilized.

Chemical Structure and Properties

Ethyl 4-ethoxybenzoate is an organic compound with the chemical formula $C_{11}H_{14}O_3$ and a molecular weight of 194.23 g/mol ^[1] It is the ethyl ester of 4-ethoxybenzoic acid.

Structure:



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Figure 1: Chemical structure of **Ethyl 4-ethoxybenzoate**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **Ethyl 4-ethoxybenzoate** provides information about the chemical environment of the hydrogen atoms in the molecule.

Experimental Protocol:

A typical ¹H NMR experiment for a small organic molecule like **Ethyl 4-ethoxybenzoate** would be performed as follows: A small amount of the sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃), and placed in an NMR tube. The spectrum is then acquired on a spectrometer, for example, a 400 MHz instrument. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

¹H NMR Data:

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.95	Doublet	2H	Aromatic (ortho to -COOEt)
~6.88	Doublet	2H	Aromatic (ortho to -OCH ₂ CH ₃)
~4.33	Quartet	2H	-COOCH ₂ CH ₃
~4.08	Quartet	2H	-OCH ₂ CH ₃
~1.38	Triplet	3H	-COOCH ₂ CH ₃
~1.43	Triplet	3H	-OCH ₂ CH ₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Experimental Protocol:

For a ¹³C NMR spectrum, the sample is prepared similarly to the ¹H NMR experiment, dissolved in a deuterated solvent like CDCl₃. The spectrum is typically acquired on a spectrometer operating at a frequency appropriate for carbon, for instance, 100 MHz if the proton frequency is 400 MHz. Proton decoupling is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

¹³C NMR Data:

Chemical Shift (δ) ppm	Assignment
~166.0	C=O (Ester)
~163.0	Aromatic C-O
~131.5	Aromatic CH (ortho to -COOEt)
~122.5	Aromatic C-COOEt
~114.0	Aromatic CH (ortho to -OCH ₂ CH ₃)
~63.5	-OCH ₂ CH ₃
~60.5	-COOCH ₂ CH ₃
~14.7	-OCH ₂ CH ₃
~14.4	-COOCH ₂ CH ₃

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through the absorption of infrared radiation at specific wavenumbers.

Experimental Protocol:

The provided IR spectrum was obtained from a solution of **Ethyl 4-ethoxybenzoate**.^[2] The sample was prepared as a 10% solution in carbon tetrachloride (CCl₄) for the 3800-1335 cm⁻¹ region and a 10% solution in carbon disulfide (CS₂) for the 1335-460 cm⁻¹ region.^[2] The spectra were recorded using a Dow KBr foreprism-grating instrument.^[2] Alternatively, for a neat sample, a drop of the liquid can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film for analysis.

IR Spectral Data:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980	Strong	C-H stretch (aliphatic)
~1715	Strong	C=O stretch (ester, conjugated)
~1605	Medium	C=C stretch (aromatic)
~1510	Medium	C=C stretch (aromatic)
~1250	Strong	C-O stretch (ester and ether)
~1170	Strong	C-O stretch (ester and ether)
~1045	Medium	C-O stretch (ether)
~845	Medium	C-H bend (para-disubstituted aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule upon ionization.

Experimental Protocol:

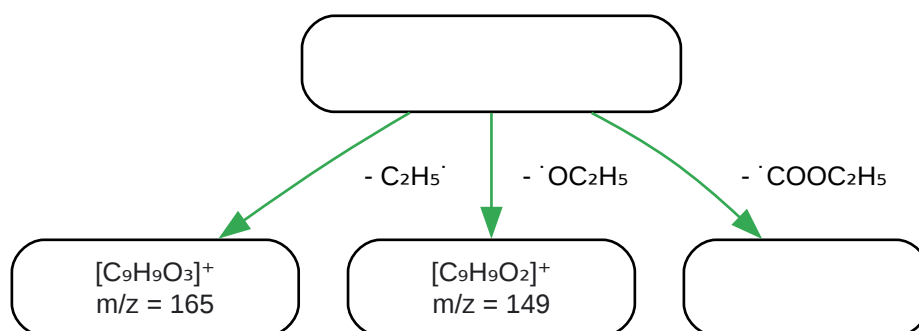
The mass spectrum was obtained using an electron ionization (EI) source.^[3] In a typical EI-MS experiment, the sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Mass Spectral Data:

m/z	Relative Intensity (%)	Proposed Fragment
194	~25	$[M]^+$ (Molecular Ion)
165	~15	$[M - C_2H_5]^+$
149	~30	$[M - OC_2H_5]^+$
121	100	$[M - COOC_2H_5]^+$

Fragmentation Pathway:

The major fragmentation pathways for **Ethyl 4-ethoxybenzoate** under electron ionization are depicted below. The base peak at m/z 121 corresponds to the stable 4-ethoxyphenacylium cation.



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Figure 2: Proposed mass spectral fragmentation of **Ethyl 4-ethoxybenzoate**.

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References

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- 2. Benzoic acid, 4-ethoxy-, ethyl ester [webbook.nist.gov]

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